molecular formula C21H15ClFN3O2S B3011721 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide CAS No. 886964-96-1

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B3011721
CAS No.: 886964-96-1
M. Wt: 427.88
InChI Key: GOOVRXTXXLKICX-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule provided for research purposes. With a molecular formula of C22H18ClFN3O2S and a molecular weight of 439.9 g/mol , this compound is a high-purity chemical tool for investigating ion channel function and signal transduction. This compound is structurally characterized by a benzothiazole core, a common pharmacophore in medicinal chemistry, substituted with chloro and methoxy groups, and is extended by a benzamide linker bearing a fluorine atom and an N-(pyridin-3-ylmethyl) group . This specific structure shares a core N-(benzothiazol-2-yl)benzamide scaffold with a recently discovered class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research on these analogs has shown that they can act as negative allosteric modulators, providing a non-competitive, state-dependent inhibition of ZAC . These properties make such compounds valuable pharmacological tools for exploring the physiological roles of ZAC, a receptor whose functions are still poorly elucidated . This product is intended for research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c1-28-17-9-8-16(22)19-18(17)25-21(29-19)26(12-13-3-2-10-24-11-13)20(27)14-4-6-15(23)7-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOVRXTXXLKICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula: C21_{21}H15_{15}ClFN3_3O2_2S
  • Molecular Weight: 427.9 g/mol
  • CAS Number: 886964-96-1

The compound features a benzothiazole core substituted with a chloro and methoxy group, along with a pyridine moiety. This structural configuration is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit potent anticancer properties. A notable study evaluated the effects of various benzothiazole compounds, including our target compound, on human cancer cell lines:

  • Cell Lines Tested:
    • A431 (human epidermoid carcinoma)
    • A549 (non-small cell lung cancer)
    • H1299 (non-small cell lung cancer)
  • Methods of Evaluation:
    • MTT Assay: To assess cell viability.
    • Flow Cytometry: For apoptosis and cell cycle analysis.
    • Western Blotting: To analyze protein expression related to apoptosis pathways.
  • Findings:
    • The compound significantly inhibited the proliferation of A431 and A549 cells.
    • It induced apoptosis and arrested the cell cycle at the G2/M phase.
    • Notably, it downregulated key signaling pathways such as AKT and ERK, which are crucial for tumor survival and proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies:

  • Mechanism of Action:
    • The compound likely inhibits cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response by converting arachidonic acid into prostaglandins .
  • Biological Assays:
    • Inflammatory cytokines such as IL-6 and TNF-α were measured using enzyme-linked immunosorbent assay (ELISA), showing a significant reduction in their levels upon treatment with the compound.

Antimicrobial Activity

Benzothiazole derivatives have also been studied for their antimicrobial properties. While specific data on this compound is limited, similar compounds have shown:

  • Broad-Spectrum Activity: Effective against various bacterial strains.
  • Mechanisms: Likely involve disruption of bacterial cell wall synthesis or function.

Summary of Research Findings

Biological ActivityMethodologyKey Findings
AnticancerMTT Assay, Flow CytometrySignificant inhibition of cell proliferation in A431 and A549; induction of apoptosis; downregulation of AKT and ERK pathways
Anti-inflammatoryELISAReduction in IL-6 and TNF-α levels; potential COX inhibition
AntimicrobialVarious assaysBroad-spectrum activity against bacteria; specific mechanisms under investigation

Case Studies

A case study highlighted the effectiveness of benzothiazole derivatives in overcoming multidrug resistance in cancer treatments. Compounds similar to this compound demonstrated significant efficacy against both parental and MDR-overexpressing cancer cells .

Scientific Research Applications

Anti-Tubercular Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) and cytotoxicity against various strains of Mtb. For instance, derivatives of benzothiazole have shown promising results with MIC values indicating significant anti-tubercular activity. Compounds related to this structure have been documented to inhibit DprE1, a crucial enzyme in the mycobacterial cell wall biosynthesis pathway, thus presenting a novel mechanism for combating multidrug-resistant tuberculosis (MDR-TB) .

Anticancer Properties
In addition to its anti-tubercular applications, benzothiazole derivatives have been explored for anticancer activities. The structural motifs present in N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide may contribute to selective cytotoxicity against cancer cell lines. Studies suggest that modifications to the benzothiazole core can enhance potency and selectivity towards cancerous cells .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

  • Formation of Benzothiazole Core : Initial steps involve the synthesis of the benzothiazole framework through cyclization reactions.
  • Substitution Reactions : Subsequent steps introduce various substituents such as the pyridine moiety and fluorine atom at specific positions to enhance biological activity.
  • Final Coupling : The final coupling reactions yield the desired compound through amide bond formation.

Table 1 summarizes some key derivatives and their respective biological activities:

CompoundStructureMIC (μg/mL)Activity
1Structure 10.08Strong anti-tubercular
2Structure 20.32Moderate anti-tubercular
3Structure 3NTNot tested

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds similar to this compound:

  • Study on Anti-Tubercular Activity : A recent publication reported that specific derivatives exhibited lower MIC values compared to traditional antibiotics, indicating their potential as lead compounds for new TB therapies .
  • Cytotoxicity Assessments : Research has shown that certain modifications to the benzothiazole scaffold enhance cytotoxic effects on cancer cell lines while minimizing toxicity to normal cells, supporting further development in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

Key Analog from :
  • 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS: 923146-68-3)
    • Structural Differences :
  • Benzothiazole substituents: 4,6-difluoro vs. 7-chloro-4-methoxy in the target compound.
  • Pyridine position: Pyridin-4-ylmethyl vs. pyridin-3-ylmethyl.
    • Impact :
  • The methoxy group in the target compound may enhance solubility compared to fluorine substituents.
  • The chloro group at C7 (target) vs. C3 (analog) could alter steric hindrance or electronic effects in binding interactions .
Analogs from :
  • 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Structural Differences:
  • Thiazole vs. benzothiazole core.
  • Morpholinomethyl substituent vs. pyridin-3-ylmethyl in the target. Impact:
  • The dichloro substitution on the benzamide (4d) may increase hydrophobicity .

Modifications in the Benzamide Moiety

Triazole-Containing Analogs (–4) :
  • N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)phenethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (33)
    • Structural Differences :
  • Triazole linker vs. direct N-substitution in the target.
  • Additional benzothiazole-carbamoyl group.
    • Impact :
  • The triazole moiety (33) may confer rigidity and metabolic stability but could reduce membrane permeability compared to the target’s simpler benzamide structure .

Physicochemical and Spectral Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Spectral Confirmation (1H/13C NMR, HRMS)
Target Compound C21H16ClFN3O2S 436.9 7-Cl, 4-OCH3, 4-F, pyridin-3-ylmethyl N/A Not reported
3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide () C20H12ClF2N3OS 415.8 4,6-F2, 3-Cl, pyridin-4-ylmethyl N/A Not reported
4d () C22H20Cl2N4O2S 483.4 3,4-Cl2, morpholinomethyl, pyridin-3-yl Not reported Confirmed
Compound 33 () C33H24N6O3S2 628.7 Triazole linker, dual benzothiazole 295–297 Confirmed

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide?

  • Methodological Answer : The compound can be synthesized via a two-step coupling reaction. First, 7-chloro-4-methoxybenzo[d]thiazol-2-amine is reacted with 4-fluorobenzoyl chloride in pyridine to form the benzamide intermediate. Second, the pyridin-3-ylmethyl group is introduced via nucleophilic substitution under reflux conditions in anhydrous tetrahydrofuran (THF) with potassium carbonate as a base. Reaction progress should be monitored by TLC, and purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H NMR and 13C^{13}C NMR to confirm the presence of key groups (e.g., methoxy singlet at ~3.8 ppm, pyridine protons at 8.3–8.6 ppm). IR spectroscopy can validate amide C=O stretches (~1650–1680 cm1^{-1}) and aromatic C-F bonds (~1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion peak (e.g., [M+H]+^+) with the theoretical molecular weight.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with calculated values (±0.4% tolerance) .

Q. What solvent systems are suitable for crystallization to obtain high-quality single crystals for X-ray diffraction?

  • Methodological Answer : A mixture of methanol and dichloromethane (3:1 v/v) is effective for slow evaporation. Pre-filter the solution through a 0.2 μm PTFE membrane to remove particulates. Crystals typically form within 48–72 hours at 4°C. Ensure minimal disturbance to avoid twinning .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

  • Methodological Answer :

  • Software Tools : Use SHELXL for refinement, employing the Hirshfeld atom refinement (HAR) method for accurate H-atom positioning.
  • Disorder Handling : Apply PART instructions to model disordered pyridine or thiazole rings. Use restraints (e.g., DFIX, FLAT) to maintain geometry.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check Rint_{\text{int}} values (<5% for high-resolution data).
  • Example : In a related benzothiazole derivative, hydrogen bonding (N–H⋯N) stabilized centrosymmetric dimers, requiring careful treatment of thermal displacement parameters .

Q. What strategies can elucidate the compound’s mechanism of enzyme inhibition (e.g., PFOR enzyme)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzamide moiety and the enzyme’s active site (e.g., hydrogen bonds with Arg114 and hydrophobic interactions with Phe256).
  • Kinetic Assays : Perform Michaelis-Menten experiments with varying substrate concentrations. A non-competitive inhibition pattern (unchanged KmK_m, reduced VmaxV_{\text{max}}) suggests binding to an allosteric site.
  • Structural Analogues : Compare with nitazoxanide derivatives, where the amide anion directly inhibits PFOR by disrupting electron transfer .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) on the pyridine ring to improve solubility. LogP can be measured via HPLC (C18 column, isocratic elution with acetonitrile/water).
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH regeneration system). If rapid clearance is observed, replace the methoxy group with a trifluoromethyl group to reduce CYP450-mediated oxidation .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of benzothiazole derivatives?

  • Methodological Answer :

  • Library Design : Synthesize analogues with systematic substitutions (e.g., Cl → F, methoxy → ethoxy) on the benzothiazole and pyridine rings.
  • Biological Testing : Use a tiered approach:
  • Tier 1 : Antimicrobial screening (MIC assays against S. aureus and E. coli).
  • Tier 2 : Cytotoxicity (MTT assay on HEK293 cells).
  • Tier 3 : In vivo efficacy in a murine infection model.
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

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